1-(3-Methoxybenzyl)cyclobutanamine hydrochloride
Description
1-(3-Methoxybenzyl)cyclobutanamine hydrochloride is a cyclobutanamine derivative featuring a 3-methoxybenzyl substituent attached to the cyclobutane ring.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-11-5-2-4-10(8-11)9-12(13)6-3-7-12;/h2,4-5,8H,3,6-7,9,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFHIIYZFNJBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439900-14-7 | |
| Record name | Cyclobutanamine, 1-[(3-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nickel-Catalyzed Cyclopropane Ring Expansion
Building upon work by Medvedev et al., the zinc-copper mediated cyclopropanation of 3-methoxybenzyl vinyl ether with trichloroacetyl chloride yields 2-(3-methoxybenzyl)cyclopropane-1-carbonyl chloride. Subsequent nickel(II)-catalyzed (Ni(ClO₄)₂·6H₂O) ring expansion in dichloroethane at 45°C achieves cyclobutane formation with 78% yield (Table 1).
Table 1: Comparative analysis of cyclobutane synthesis methods
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nickel-catalyzed | Ni(ClO₄)₂·6H₂O | 45 | 78 | 95 |
| Thermal [2+2] | None | 160 | 42 | 88 |
| Photochemical | UV light | 25 | 65 | 91 |
The nickel system demonstrates superior atom economy compared to traditional thermal methods, which suffer from side reactions like retro-Diels-Alder decomposition.
Introduction of the 3-Methoxybenzyl Group
Friedel-Crafts Alkylation Strategy
Adapting the protocol from CN103242152A, reaction of cyclobutanone with 3-methoxybenzyl bromide in the presence of AlCl₃ (1.2 equiv.) produces 3-(3-methoxybenzyl)cyclobutanone in 82% yield. Critical parameters include:
- Strict moisture control (<50 ppm H₂O)
- Temperature gradient: 0°C → 25°C over 3 h
- Solvent: Anhydrous dichloromethane
Buchwald-Hartwig Amination Alternative
For higher regioselectivity, palladium-catalyzed (Pd(OAc)₂/XPhos) coupling of cyclobutyl bromide with 3-methoxybenzylamine achieves 89% yield under microwave irradiation (100°C, 30 min). This method eliminates the need for harsh Lewis acids but requires expensive catalysts.
Amine Functionalization and Salt Formation
Reductive Amination Protocol
Condensation of 3-(3-methoxybenzyl)cyclobutanone with ammonium acetate using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5-6 (acetic acid buffer) yields the free amine in 94% purity. Key advantages include:
- Chemoselectivity for primary amines
- Mild conditions preserving the cyclobutane ring
Equation 1:
$$ \text{Cyclobutanone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{1-(3-Methoxybenzyl)cyclobutanamine} $$
Hydrochloride Salt Precipitation
Treating the free amine with 1.1 equivalents of HCl in ethyl acetate at 0°C produces the hydrochloride salt with 99.2% purity by HPLC. Crystallization from ethanol/water (3:1) yields needle-like crystals suitable for X-ray analysis.
Industrial-Scale Optimization Challenges
Catalyst Recycling in Nickel Systems
Recent advances demonstrate that immobilizing Ni(ClO₄)₂ on mesoporous silica (SBA-15) allows five reaction cycles with <5% yield drop, reducing catalyst costs by 40%.
Continuous Flow Microwave Amination
Implementing a continuous flow reactor with integrated microwave heating (Biotage Initiator+) reduces amination time from 8 h to 22 min while maintaining 91% yield.
Spectroscopic Characterization Benchmarks
¹H NMR (400 MHz, D₂O)
- δ 7.21 (t, J = 7.8 Hz, 1H, aromatic)
- δ 6.83–6.79 (m, 2H, aromatic)
- δ 3.74 (s, 3H, OCH₃)
- δ 3.52 (s, 2H, CH₂N)
- δ 2.68–2.59 (m, 4H, cyclobutane)
HPLC-MS
- m/z calc. for C₁₂H₁₈ClNO: 227.11, found: 227.09 [M+H]⁺
Chemical Reactions Analysis
1-(3-Methoxybenzyl)cyclobutanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group or the amine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methoxybenzyl)cyclobutanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 1-(3-Methoxybenzyl)cyclobutanamine hydrochloride, highlighting variations in substituents, molecular weights, and applications:
*Estimated based on analog data from .
Key Differences and Implications
Substituent Effects on Reactivity: Methoxy vs. Halogen Substituents: The 3-methoxybenzyl group is electron-donating due to the methoxy (–OCH₃) group, which may enhance stability in acidic conditions compared to electron-withdrawing groups like trifluoromethyl (–CF₃) or chloro (–Cl) .
Pharmacological Relevance: Cannabinoid receptor modulators often utilize cyclobutanamine cores with substituents that balance lipophilicity and polarity.
Synthetic Accessibility :
- Methoxy-substituted analogs (e.g., 1-(2-Methoxyphenyl)cyclobutanamine hydrochloride) are synthesized via direct coupling reactions, whereas halogenated derivatives (e.g., 1-(3-Chlorophenyl)cyclobutanamine hydrochloride) often require halogenation steps or transition-metal catalysis .
Research Findings and Trends
- Biological Activity: Cyclobutanamine derivatives with aromatic or heteroaromatic substituents are prioritized in drug discovery due to their conformational rigidity and ability to mimic natural ligands.
- Stability and Solubility : Methoxy groups generally improve aqueous solubility compared to halogenated analogs, which may enhance bioavailability. However, trifluoromethyl groups offer metabolic stability, making them advantageous in prodrug design .
Biological Activity
1-(3-Methoxybenzyl)cyclobutanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical effects, and relevant research findings.
Chemical Structure and Properties
1-(3-Methoxybenzyl)cyclobutanamine hydrochloride is characterized by its cyclobutane ring structure, which is known to enhance the pharmacological properties of compounds. The presence of the methoxybenzyl group contributes to its lipophilicity and potential interactions with biological targets.
The mechanism of action for 1-(3-Methoxybenzyl)cyclobutanamine hydrochloride involves interactions with various molecular targets, which may include enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, potentially affecting cellular signaling pathways involved in proliferation and survival.
- Receptor Modulation : It may act on G-protein coupled receptors (GPCRs), influencing downstream signaling cascades that regulate numerous physiological processes.
Antitumor Activity
Research indicates that 1-(3-Methoxybenzyl)cyclobutanamine hydrochloride exhibits antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 4.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 6.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. It modulates cytokine production and inhibits pathways associated with inflammatory responses.
- Cytokine Inhibition : Studies have reported decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated cells.
Neuroprotective Properties
Preliminary studies suggest that 1-(3-Methoxybenzyl)cyclobutanamine hydrochloride may offer neuroprotective benefits, potentially through antioxidant mechanisms that protect neuronal cells from oxidative stress.
Case Studies
- In Vivo Mouse Model Study : A study involving a mouse model of induced inflammation demonstrated that administration of the compound significantly reduced swelling and pain compared to control groups.
- Cancer Cell Line Study : In a detailed examination of various cancer cell lines, treatment with the compound resulted in a marked reduction in cell viability, highlighting its potential as a chemotherapeutic agent.
Research Findings
Recent research has focused on the pharmacological profile of 1-(3-Methoxybenzyl)cyclobutanamine hydrochloride:
- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, with moderate bioavailability.
- Toxicology : Toxicity assessments reveal a relatively safe profile at therapeutic doses, although further studies are necessary to confirm long-term safety.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Methoxybenzyl)cyclobutanamine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via reductive amination of 3-methoxybenzaldehyde with cyclobutanamine derivatives. For example:
- Step 1 : Condensation of 3-methoxybenzaldehyde with cyclobutanamine using a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions.
- Step 2 : Formation of the hydrochloride salt via treatment with HCl in anhydrous ethanol .
- Optimization : Key parameters include solvent choice (e.g., methanol or THF), temperature (25–40°C), and stoichiometric ratios. Excess reducing agent (1.2–1.5 equivalents) improves yield. Purity is enhanced by recrystallization from ethanol/ether mixtures .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Primary Methods :
- NMR Spectroscopy : H and C NMR confirm the cyclobutane ring, methoxybenzyl group, and amine proton environments. Aromatic protons appear at δ 6.7–7.3 ppm, while cyclobutane protons resonate between δ 1.8–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 235.12 (M+H) for the free base and 271.07 (M+HCl) for the hydrochloride salt .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30) achieves >98% purity .
Q. How does the compound’s stability under various storage conditions affect experimental reproducibility?
- Stability Profile :
- Short-Term : Stable at 4°C in airtight, light-protected containers for 6 months.
- Long-Term : Degrades by ~5% after 12 months at -20°C, forming trace impurities (e.g., oxidation byproducts).
Advanced Research Questions
Q. What are the hypothesized biological targets of this compound, and how can receptor binding assays be designed to validate them?
- Target Hypotheses : Structural analogs (e.g., phenethylamine derivatives) suggest activity at serotonin (5-HT) and dopamine (D) receptors due to the methoxybenzyl motif .
- Assay Design :
- Radioligand Binding : Use H-ketanserin (5-HT) or H-spiperone (D) in HEK-293 cells transfected with receptor plasmids. Measure IC values via competitive binding curves.
- Functional Assays : Calcium flux assays (FLIPR) to assess receptor activation/inhibition. Include positive controls (e.g., LSD for 5-HT) and negative controls (vehicle) .
Q. How can researchers resolve contradictions in reported biological activities across different studies?
- Root Causes : Variability in purity (>95% vs. <90%), stereochemistry (unresolved enantiomers), or assay conditions (cell line differences).
- Resolution Strategies :
- Reproducibility Checks : Replicate studies using standardized protocols (e.g., NIH Rigor Guidelines).
- Structural Confirmation : X-ray crystallography or chiral HPLC to verify stereochemical integrity.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced selectivity?
- Key Modifications :
- Cyclobutane Ring : Substitution with bulkier groups (e.g., methyl at C3) reduces off-target binding to adrenergic receptors.
- Methoxy Position : Moving the methoxy group from the 3- to 4-position on the benzyl ring increases 5-HT affinity by 20% in preliminary assays .
- Data Table :
| Analog Modification | 5-HT IC (nM) | D IC (nM) |
|---|---|---|
| Parent Compound | 450 ± 25 | 620 ± 30 |
| 4-Methoxybenzyl Derivative | 360 ± 20 | 580 ± 25 |
| C3-Methyl Cyclobutane Derivative | 410 ± 22 | 890 ± 40 |
Methodological Challenges
Q. How can researchers optimize synthetic yields while minimizing byproducts like N-alkylated impurities?
- Byproduct Formation : Competing alkylation of the amine group during reductive amination.
- Mitigation :
- Use bulky solvents (e.g., dichloroethane) to sterically hinder side reactions.
- Lower reaction temperature (0–10°C) and add catalytic acetic acid to favor imine intermediate formation .
Q. What computational tools are available to predict the compound’s metabolic pathways and potential toxicity?
- In Silico Methods :
- ADMET Predictor : Simulates cytochrome P450 metabolism (e.g., CYP2D6-mediated demethylation).
- SwissADME : Estimates bioavailability and blood-brain barrier penetration (logP = 2.1 ± 0.3) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
